7-Fluoro-6-methoxyquinoline-3-carbonitrile chemical structure and properties
7-Fluoro-6-methoxyquinoline-3-carbonitrile chemical structure and properties
An In-Depth Technical Guide to 7-Fluoro-6-methoxyquinoline-3-carbonitrile: A Scaffold for Modern Drug Discovery
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of specific functional groups, such as fluorine and a nitrile moiety, can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 7-Fluoro-6-methoxyquinoline-3-carbonitrile, a heterocyclic compound with significant potential in drug discovery. We will delve into its chemical structure, predicted physicochemical and spectral properties, plausible synthetic routes, and its potential applications as a pharmacophore, particularly in the development of novel antibacterial agents and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their work.
Introduction: The Quinoline Core in Medicinal Chemistry
Quinolone-based structures are of immense interest to medicinal chemists due to their wide-ranging therapeutic potential. From the early antimalarial drug quinine to the broad-spectrum fluoroquinolone antibiotics, this bicyclic aromatic system has proven to be a remarkably versatile chemotype.[1] The biological activity of a quinoline derivative is highly tunable through substitutions on the ring system.
The molecule 7-Fluoro-6-methoxyquinoline-3-carbonitrile incorporates three key functional groups that are hallmarks of modern drug design:
-
A Fluorine Atom (C7): The introduction of fluorine is a common strategy in drug discovery to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[2] In the context of fluoroquinolone antibiotics, a fluorine atom at the C6 or C7 position is often crucial for potent antibacterial activity.[3][4]
-
A Methoxy Group (C6): The electron-donating methoxy group can influence the electronic properties of the aromatic system, affecting reactivity and molecular interactions. Its presence is a feature in many bioactive molecules.
-
A Carbonitrile Group (C3): The nitrile moiety is a versatile functional group. It is a bioisostere for a carbonyl group and can act as a potent hydrogen bond acceptor. In the context of kinase inhibitors, the cyano group has been shown to form critical interactions with amino acid residues in the ATP-binding pocket.[5]
This guide will explore the synthesis, characterization, and potential utility of this specific scaffold, providing a foundation for its application in research and development.
Physicochemical and Spectroscopic Profile
While specific experimental data for 7-Fluoro-6-methoxyquinoline-3-carbonitrile is not widely published, we can predict its properties based on its structure and data from closely related analogues.[6][7]
Chemical Structure and Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 7-Fluoro-6-methoxyquinoline-3-carbonitrile | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₇FN₂O | Deduced from structure |
| Molecular Weight | 202.19 g/mol | Calculated from formula |
| Predicted State | Crystalline Solid | Based on similar aromatic heterocyclic compounds[8] |
| Predicted Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform) | Based on similar aromatic heterocyclic compounds[8] |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[9] The following are the expected spectral characteristics for 7-Fluoro-6-methoxyquinoline-3-carbonitrile.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the quinoline core appearing as singlets or doublets between δ 7.0-9.0 ppm. - A sharp singlet for the methoxy (-OCH₃) protons around δ 3.9-4.1 ppm. |
| ¹³C NMR | - Aromatic carbons in the δ 100-160 ppm range. - A quaternary carbon signal for the nitrile group (-C≡N) around δ 115-120 ppm. - A methoxy carbon signal around δ 55-60 ppm. |
| ¹⁹F NMR | - A signal corresponding to the single fluorine atom, with its chemical shift influenced by the electronic environment of the quinoline ring.[10] |
| IR Spectroscopy | - A strong, sharp absorption band for the nitrile (C≡N) stretch, expected in the 2210-2240 cm⁻¹ region.[11][12] - C-H stretching vibrations for the aromatic and methoxy groups. - C=C and C=N stretching vibrations in the fingerprint region (1450-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound. - Fragmentation patterns characteristic of the quinoline scaffold, potentially involving the loss of HCN, CO, or CH₃.[13][14] |
Synthesis and Chemical Reactivity
The synthesis of quinoline-3-carbonitriles can be achieved through various established organic reactions, often involving multicomponent reactions or the cyclization of appropriately substituted anilines.[15][16]
Chemical Reactivity Insights
The reactivity of the 7-Fluoro-6-methoxyquinoline-3-carbonitrile core is governed by the electronic properties of its substituents.
-
Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene. However, substitution occurs preferentially on the benzene ring rather than the pyridine ring. The C6-methoxy group is an activating, ortho-, para-director, while the C7-fluoro group is a deactivating, ortho-, para-director.[17] EAS would likely be directed to the C5 or C8 positions, with the outcome depending on the specific reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C7 could potentially undergo SNAr, although this is likely disfavored due to the presence of the adjacent electron-donating methoxy group.[17]
Proposed Synthetic Workflow
A plausible, multi-step synthesis can be designed starting from commercially available 4-fluoro-3-methoxyaniline, leveraging a modified Gould-Jacobs reaction, a classic method for forming the quinoline core.[18]
Step-by-Step Protocol:
-
Condensation: React 4-fluoro-3-methoxyaniline with diethyl (ethoxymethylene)malonate. This reaction is typically performed at elevated temperatures (100-140 °C) and results in the formation of an enamine intermediate, diethyl 2-(((4-fluoro-3-methoxyphenyl)amino)methylene)malonate.
-
Thermal Cyclization: Heat the enamine intermediate from Step 1 in a high-boiling point solvent, such as Dowtherm A, at approximately 250 °C.[18] This promotes an intramolecular cyclization reaction, followed by tautomerization, to yield ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation are bypassed for nitrile synthesis.
-
Conversion to 4-Chloroquinoline: Treat the 4-hydroxyquinoline intermediate from Step 2 with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. This converts the hydroxyl group at the 4-position into a chlorine atom, yielding ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate.[19]
-
Amidation: React the ester from Step 4 with concentrated aqueous ammonia. This nucleophilic acyl substitution converts the ethyl ester into a primary amide, 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxamide.
-
Dehydration to Nitrile: Dehydrate the primary amide from Step 5 to form the target carbonitrile. This can be achieved using a variety of dehydrating agents, such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent. This step yields 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile.[7][20]
-
Dechlorination: Remove the chlorine atom at the 4-position. This can be accomplished via catalytic hydrogenation (e.g., using H₂, Pd/C, and a base like triethylamine or magnesium oxide to neutralize the HCl byproduct) to afford the final product, 7-Fluoro-6-methoxyquinoline-3-carbonitrile .
Caption: Proposed synthetic pathway to 7-Fluoro-6-methoxyquinoline-3-carbonitrile.
Potential Applications in Drug Discovery
The structural features of 7-Fluoro-6-methoxyquinoline-3-carbonitrile make it an attractive scaffold for targeting key biological pathways implicated in various diseases.
Scaffold for Novel Antibacterial Agents
The fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][4] The core pharmacophore consists of the bicyclic quinolone ring system. While most clinical fluoroquinolones possess a carboxylic acid at the 3-position, the exploration of bioisosteres like the carbonitrile is an active area of research.[3] The 7-fluoro-6-methoxyquinoline-3-carbonitrile core could serve as a foundational structure for developing new antibacterial agents designed to overcome existing resistance mechanisms.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Core for Kinase Inhibitor Development
Protein kinases are critical targets in oncology.[21] The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are present in several FDA-approved kinase inhibitors.[19] Structure-activity relationship studies have shown that a hydrogen bond acceptor at the 3-position can be beneficial. A modeling study of 4-anilinoquinoline-3-carbonitrile inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase proposed that the nitrile group displaces a water molecule to interact directly with a threonine residue (Thr 830) in the active site.[5] Therefore, 7-Fluoro-6-methoxyquinoline-3-carbonitrile represents a valuable starting point for synthesizing libraries of kinase inhibitors, where diverse aniline or other aromatic moieties could be installed at the 4-position (via the 4-chloro intermediate) to target specific kinase families.
Conclusion
7-Fluoro-6-methoxyquinoline-3-carbonitrile is a promising heterocyclic scaffold that combines several key features advantageous for modern drug discovery. Its structural similarity to known bioactive classes, including fluoroquinolone antibiotics and kinase inhibitors, makes it a high-priority candidate for further investigation. The predicted physicochemical and spectroscopic properties, along with a plausible synthetic route, provide a solid foundation for its synthesis and characterization. Researchers in medicinal chemistry and drug development are encouraged to explore the potential of this versatile molecule as a building block for creating novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
References
-
Taylor & Francis. (2020, December 30). Pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles: A three-component synthesis and AChE inhibitory studies. Retrieved from [Link]
-
MDPI. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]
-
PMC. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]
-
PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]
-
YouTube. (2020, April 20). MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES | AKTU| PCI| AIIMS |NIPER | MEDICAL PHARMACOLOGY. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. Retrieved from [Link]
-
Bentham Science Publishers. (2019, March 1). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016, August 4). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2005, April 2). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
-
HETEROCYCLES. (2014, June 20). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. Retrieved from [Link]
-
Aromalake Chemical Co., Ltd. (n.d.). 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]
-
MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O). Retrieved from [Link]
-
ResearchGate. (2016, January 27). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]
-
PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
PubMed. (2000, August 24). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Retrieved from [Link]
-
ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]
-
bioRxiv. (2025, July 26). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. Retrieved from [Link]
-
Mol-Instincts. (2025, May 20). 5-fluoro-6-methoxyquinoline. Retrieved from [Link]
-
Drug Discovery Chemistry. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 7-Fluoro-6-methoxyquinoline-2-carboxylic acid 50mg. Retrieved from [Link]
-
Chemistry Steps. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile [aromalake.com]
- 8. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile: Properties, Applications, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. mdpi.com [mdpi.com]
- 11. arcjournals.org [arcjournals.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 6-Fluoro-7-methoxyisoquinoline | 1036711-00-8 | Benchchem [benchchem.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. benchchem.com [benchchem.com]
- 20. PubChemLite - 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O) [pubchemlite.lcsb.uni.lu]
- 21. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
